8-Fluoranthenol
Description
Contextualization within Fluorinated Polycyclic Aromatic Hydrocarbons Research
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) represent a class of compounds that have garnered considerable attention due to their unique electronic properties and potential applications in materials science and medicinal chemistry. The introduction of fluorine atoms into a PAH core can significantly alter its physicochemical properties, including metabolic stability and membrane permeation. While not strictly a fluorinated PAH in the sense of having a carbon-fluorine bond, 8-Fluoranthenol (also known as 8-hydroxyfluoranthene) is a critical reference point and intermediate in the study of fluoranthene (B47539) and its derivatives.
Research into the metabolism of fluoranthene by various microorganisms has consistently identified hydroxylated metabolites, including derivatives of this compound. For instance, studies on Mycobacterium species have elucidated metabolic pathways where fluoranthene is oxidized to form compounds such as 8-hydroxy-7-methoxyfluoranthene. These metabolic studies are crucial for understanding the environmental fate of PAHs and for developing bioremediation strategies. The enzymatic hydroxylation of the fluoranthene core at the 8-position highlights this site's reactivity and its importance in biological transformations of this common environmental pollutant.
Significance in Contemporary Chemical Disciplines
The significance of this compound in modern chemistry is multifaceted, extending from environmental science to synthetic chemistry and potentially materials science.
Environmental and Biological Chemistry : As a metabolite of fluoranthene, this compound is a key biomarker for assessing the biodegradation of this widespread environmental contaminant. Understanding its formation and subsequent degradation pathways is fundamental to environmental monitoring and the development of technologies for cleaning up PAH-polluted sites.
Synthetic Chemistry : The synthesis of hydroxyfluoranthenes, including this compound, is an active area of research. The development of efficient synthetic routes, such as domino reactions, provides access to these molecules for further study and application. nih.govresearchgate.netacs.orgacs.org These synthetic efforts are not merely academic exercises; they open the door to creating novel derivatives with tailored properties. The hydroxyl group of this compound serves as a versatile chemical handle for further functionalization, allowing for the construction of more complex molecular architectures.
Potential as a Fluorescent Probe : Polycyclic aromatic hydrocarbons are well-known for their fluorescent properties. The introduction of a hydroxyl group can modulate these properties, making this compound and its derivatives potential candidates for the development of fluorescent probes for sensing and imaging applications. rsc.org While specific applications of this compound as a fluorescent probe are still an emerging area of research, the foundational photophysical properties of the fluoranthene core suggest significant potential.
Overview of Key Academic Research Trajectories
Current academic research involving this compound is primarily concentrated on three main trajectories: metabolic pathway elucidation, advanced synthetic methodologies, and the exploration of its physicochemical properties.
Metabolic Studies: A significant body of research has focused on the microbial degradation of fluoranthene, with several studies identifying hydroxylated metabolites. This research is critical for understanding the natural attenuation of PAHs in the environment and for designing effective bioremediation strategies.
Synthetic Innovations: A notable advancement in the synthesis of hydroxyfluoranthenes is the development of a domino Suzuki-Miyaura/intramolecular Diels-Alder/ring-opening reaction sequence. nih.govresearchgate.netacs.orgacs.org This powerful strategy allows for the rapid and efficient construction of the substituted hydroxyfluoranthene skeleton from readily available starting materials. nih.govresearchgate.netacs.orgacs.org Such synthetic advancements are crucial for making this compound and its analogues more accessible for further research and potential applications.
Spectroscopic and Physicochemical Characterization: Detailed spectroscopic analysis is essential for understanding the fundamental properties of this compound. Research in this area includes the use of techniques such as UV-Vis, fluorescence, NMR, and mass spectrometry to characterize the molecule and its derivatives. nih.govcopernicus.orgresearchgate.net For instance, the UV-Vis spectra of fluoranthene metabolites, including 8-hydroxyfluoranthene, have been used to identify these compounds in complex mixtures. researchgate.net
Below are tables summarizing key data related to this compound and its parent compound, fluoranthene.
Table 1: Physicochemical Properties of Fluoranthene
| Property | Value |
| Molecular Formula | C₁₆H₁₀ |
| Molar Mass | 202.25 g/mol |
| Appearance | Light yellow fine crystals |
| Melting Point | 111 °C |
| Boiling Point | 384 °C |
| Solubility in Water | Insoluble |
Table 2: Spectroscopic Data for Fluoranthene
| Spectroscopic Technique | Characteristic Features |
| UV-Vis Spectroscopy | Multiple absorption bands in the UV region |
| Fluorescence Spectroscopy | Strong fluorescence emission |
| ¹H NMR Spectroscopy | Complex aromatic region with multiple signals |
| ¹³C NMR Spectroscopy | Multiple signals corresponding to the 16 carbon atoms |
Structure
3D Structure
Properties
CAS No. |
34049-45-1 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
fluoranthen-8-ol |
InChI |
InChI=1S/C16H10O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,17H |
InChI Key |
CKIAQYLZYXKFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 8 Fluoranthenol
Influence of Fluorine and Hydroxyl Functional Groups on Reactivity
The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com It increases the electron density of the aromatic ring system through resonance, making the molecule more susceptible to attack by electrophiles. byjus.com This effect is particularly pronounced at the positions ortho and para to the hydroxyl group.
Electrophilic Aromatic Substitution Reactions
Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-rich nature of the aromatic ring, which is enhanced by the hydroxyl group. byjus.com This activating group stabilizes the intermediate arenium ion formed during the reaction. byjus.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. vedantu.commasterorganicchemistry.com
For instance, the nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation can often proceed even without a Lewis acid catalyst due to the highly activated ring. byjus.com For example, treating phenol (B47542) with bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com The reactivity is so high that controlling the substitution can be challenging. libretexts.org
In the case of 8-fluoranthenol, the hydroxyl group would be expected to direct incoming electrophiles to the positions ortho and para to it. However, the fluorine atom, also an ortho-, para-director, will influence the regioselectivity of the substitution. vulcanchem.com The interplay between the strong activating effect of the hydroxyl group and the deactivating inductive effect of the fluorine atom will determine the precise outcome of electrophilic substitution reactions on the this compound molecule.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. numberanalytics.com These reactions are fundamental in organic synthesis and can proceed through two primary mechanisms: S(_N)1 and S(_N)2. numberanalytics.com The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the S(_N)2 mechanism is a concerted, one-step process. ucsd.edu
The structure of the substrate is a critical factor in determining the reaction pathway. numberanalytics.com Primary alkyl halides typically favor the S(_N)2 mechanism due to minimal steric hindrance, whereas tertiary alkyl halides tend to undergo S(_N)1 reactions because they can form stable carbocations. numberanalytics.compdx.edu Secondary substrates can proceed via either pathway depending on the reaction conditions. numberanalytics.com The stability of the leaving group and the nature of the solvent also play significant roles. libretexts.org
In the context of this compound, direct nucleophilic aromatic substitution on the fluoranthene (B47539) ring is generally difficult due to the high electron density of the aromatic system. However, the presence of the fluorine atom could potentially allow for nucleophilic aromatic substitution (S(_N)Ar) under specific conditions, where a strong nucleophile attacks the carbon atom bearing the fluorine, leading to its displacement. The hydroxyl group, particularly in its deprotonated phenoxide form, would further activate the ring towards such reactions. The feasibility of S(_N)Ar pathways would depend on the reaction conditions and the nature of the nucleophile.
Oxidation and Reduction Processes
The oxidation and reduction of phenolic compounds are complex processes that can lead to a variety of products. researchgate.net Oxidation can be defined as the loss of electrons or an increase in oxidation number, often involving the addition of oxygen or removal of hydrogen. libretexts.orgopentextbc.ca Reduction is the opposite process: the gain of electrons or a decrease in oxidation number, often involving the removal of oxygen or addition of hydrogen. libretexts.orgopentextbc.ca
Phenols can be oxidized by various oxidizing agents. For example, the reaction of phenols with hydroxyl radicals can lead to the formation of dihydroxycyclohexadienyl radicals. researchgate.net These intermediates can then undergo further reactions, such as dehydration to form phenoxyl radicals or reaction with oxygen to form peroxyl radicals. researchgate.netrsc.org The ultimate products can include hydroxylated derivatives like catechols and hydroquinones, as well as quinones. researchgate.net
The reduction of phenols is less common but can be achieved under certain conditions. For instance, the reduction of ethanal back to ethanol (B145695) can be accomplished using a reducing agent like sodium tetrahydridoborate. libretexts.org In the case of this compound, the presence of the fluoranthene ring system, which is a polycyclic aromatic hydrocarbon, suggests that it can undergo both oxidation and reduction reactions. The hydroxyl group would likely be a primary site for oxidation, potentially leading to the formation of quinone-type structures. The fluoranthene core itself could be reduced under specific catalytic conditions.
Radical Reactions and Mechanisms of Formation/Degradation
Radical reactions involve species with unpaired electrons and are crucial in many chemical and biological processes, including synthesis and degradation pathways. mdpi.comlibretexts.org These reactions typically proceed through three stages: initiation, propagation, and termination. libretexts.org
The formation of this compound can potentially occur through radical-mediated processes. For example, the degradation of larger polycyclic aromatic hydrocarbons (PAHs) could lead to the formation of fluoranthenol derivatives. Conversely, the degradation of this compound can also be initiated by radical species. For instance, hydroxyl radicals can attack the aromatic ring, leading to the formation of adducts that can subsequently undergo further reactions, including ring-opening and the formation of smaller, more oxidized products. researchgate.net
The degradation of a related compound, 2-fluorophenol (B130384), by the brown-rot fungus Gloeophyllum striatum proceeds via hydroxyl radical-mediated defluorination, yielding metabolites such as 3-fluorocatechol (B141901) and catechol. vulcanchem.com This process highlights a potential pathway for the environmental degradation of fluorinated phenols. Radical reactions are also employed in organic synthesis for functional group interconversions and the formation of carbon-carbon bonds. libretexts.org
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and understanding the behavior of molecules. numberanalytics.commdpi.com Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the detailed study of reaction pathways, intermediates, and transition states. sumitomo-chem.co.jp These methods can provide valuable insights into the energetics of a reaction, helping to elucidate the most favorable mechanism. uio.no
For complex reactions, computational models can be used to predict the structures of short-lived intermediates that are difficult to observe experimentally. york.ac.uk By calculating the energies of reactants, products, and transition states, activation energies can be determined, providing a quantitative measure of reaction rates. sumitomo-chem.co.jp Furthermore, computational methods can be used to study the influence of catalysts and solvents on reaction mechanisms. numberanalytics.com
In the study of this compound, computational chemistry could be employed to:
Analyze the electronic structure and predict the most reactive sites for electrophilic and nucleophilic attack.
Model the transition states for various reaction pathways, such as electrophilic substitution or oxidation, to determine the most likely products.
Investigate the influence of the fluorine and hydroxyl groups on the stability of intermediates and transition states.
Simulate the interaction of this compound with biological macromolecules to understand its potential toxicity or metabolic fate.
Interactions with Chemical Reagents and Catalytic Systems
The interaction of this compound with various chemical reagents and catalytic systems is central to its synthesis, transformation, and potential applications. The reactivity of the molecule is dictated by its functional groups and the nature of the reagent or catalyst.
In synthetic applications, reagents are chosen to effect specific transformations. For example, in the synthesis of derivatives, a variety of reagents and catalysts can be employed. The synthesis of related fluorinated compounds, such as 8-fluoro-deoxyguanosine derivatives, has been achieved through metalation followed by electrophilic fluorination. nih.govresearchgate.net This suggests that similar strategies could be applicable to the modification of this compound.
Catalytic systems are crucial for many organic transformations. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems. vulcanchem.com Supported metal catalysts are also essential in many industrial processes, and their performance is highly dependent on the interactions between the metal and the support material. rsc.org The reactivity of this compound in the presence of such catalysts would be influenced by the nature of the catalyst, the reaction conditions, and the electronic properties of the this compound molecule itself. The study of these interactions is key to developing new synthetic methodologies and understanding the environmental fate of this compound.
Advanced Characterization Techniques in Mechanistic and Structural Elucidation
Advanced Spectroscopic Applications for Conformational and Electronic Structure Analysis
Spectroscopy provides fundamental insights into the molecular architecture of 8-Fluoranthenol, from the connectivity of its atoms to the nature of its electronic system. Each technique offers a unique window into the compound's chemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the substitution pattern of the hydroxyl group on the fluoranthene (B47539) skeleton.
In ¹H NMR, the nine aromatic protons exhibit complex splitting patterns (doublets, triplets, and multiplets) in the characteristic downfield region of approximately 7.5 to 8.2 ppm. The precise chemical shifts and coupling constants allow for the assignment of each proton to its specific position on the polycyclic ring system. The phenolic proton (8-OH) typically appears as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.
¹³C NMR spectroscopy is complementary, revealing the signals for all 16 carbon atoms. The carbon atom bonded to the hydroxyl group (C-8) is significantly deshielded and appears at a distinct chemical shift (typically >150 ppm) compared to the other aromatic carbons, providing definitive evidence of the hydroxyl group's location.
Table 1: Representative NMR Data for this compound (in CDCl₃)
| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.50 - 8.15 | Complex multiplet signals corresponding to H-1, H-2, H-3, H-4, H-5, H-6, H-7, H-9, H-10 |
| ¹H NMR | Phenolic Proton (8-OH) | ~5.40 | Broad singlet, exchangeable with D₂O |
| ¹³C NMR | C-8 (Carbon bearing OH) | ~152.5 | Quaternary carbon, downfield shift due to electronegative oxygen |
| ¹³C NMR | Other Aromatic Carbons | 110 - 141 | Signals for the remaining 15 carbons in the aromatic system |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are highly effective for identifying the functional groups present in this compound. The IR spectrum provides clear and characteristic absorption bands that confirm the molecular structure.
The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200–3550 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The presence of the polycyclic aromatic core is confirmed by several other signals: sharp peaks above 3000 cm⁻¹ corresponding to aromatic C-H stretching, and a series of strong to medium absorptions between 1450 and 1620 cm⁻¹ due to aromatic C=C ring stretching vibrations. A distinct C-O stretching vibration is also observed around 1240 cm⁻¹.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3550 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |
| 3040 - 3080 | C-H Stretch | Aromatic Ring |
| 1610, 1580, 1490 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Phenol (B47542) (Aryl-O) |
| 730 - 890 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the conjugated π-electron system of this compound. As a polycyclic aromatic hydrocarbon derivative, it exhibits a complex and characteristic absorption spectrum resulting from various π→π* electronic transitions. The spectrum is typically recorded in a solvent such as methanol (B129727) or acetonitrile (B52724).
Compared to the parent compound, Fluoranthene, the spectrum of this compound shows a bathochromic (red) shift, where the absorption maxima (λ_max) are shifted to longer wavelengths. This shift is caused by the hydroxyl group, which acts as an electron-donating auxochrome, extending the conjugation of the π-system. The spectrum displays multiple high-intensity absorption bands, which are a fingerprint for the fluoranthenoid structure.
Table 3: Representative UV-Vis Absorption Maxima (λ_max) for this compound in Methanol
| λ_max (nm) | Description |
|---|---|
| ~245 | High-intensity band |
| ~295 | High-intensity band |
| ~360 | Moderate-intensity band |
| ~410 | Lower-intensity, structured band |
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pattern, which aids in structural confirmation. The nominal molecular weight of this compound (C₁₆H₁₀O) is 218 Da.
In electron ionization mass spectrometry (EI-MS), the spectrum is dominated by an intense molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 218. A characteristic and significant fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a prominent fragment ion at m/z 190. Another common fragmentation involves the loss of a hydrogen atom to produce a fragment at m/z 217. High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming its elemental composition (C₁₆H₁₀O) with high precision.
Table 4: Major Mass Spectral Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |
|---|---|---|
| 218 | [C₁₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 190 | [M - CO]⁺ | Loss of carbon monoxide |
| 189 | [M - CHO]⁺ | Loss of a formyl radical |
| 163 | [C₁₃H₇]⁺ | Further fragmentation |
Chromatographic Techniques for Reaction Monitoring and Product Separation
Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as synthetic reaction media or biological samples containing multiple metabolites.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration (RP-HPLC), is the most common method for analyzing this compound. A C18 (octadecylsilyl) stationary phase is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV-Vis or fluorescence detector, leveraging the strong absorbance and native fluorescence of the compound for sensitive and selective detection.
Gas Chromatography (GC), usually coupled with Mass Spectrometry (GC-MS), is another powerful technique. Due to the low volatility and polar nature of the phenolic hydroxyl group, this compound often requires chemical derivatization prior to GC analysis. A common procedure is silylation, for example, reacting the compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a more volatile Trimethylsilyl (TMS) ether. This process improves chromatographic peak shape and thermal stability.
Table 5: Typical Chromatographic Conditions for this compound Analysis
| Technique | Column/Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| RP-HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Acetonitrile and Water | UV-Vis (e.g., at 254 nm) or Fluorescence |
| GC-MS (with derivatization) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI mode) |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixture | UV light (254 nm) |
Theoretical and Computational Chemistry of 8 Fluoranthenol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Fluoranthenol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules like this compound. rsc.orgepfl.chunige.chresearchgate.netnih.gov DFT is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgdergipark.org.tr A common approach involves using a functional like B3LYP combined with a basis set such as 6-31G(d) or 6-311++G(d,p) to perform geometry optimization. nih.govmdpi.comresearchgate.net This process finds the lowest energy arrangement of atoms, providing key structural parameters.
For this compound, DFT calculations would predict the planarity of the polycyclic system and the orientation of the hydroxyl group. The introduction of fluorine and hydroxyl substituents is expected to cause minor distortions in the aromatic skeleton compared to the parent fluoranthene (B47539) molecule.
Table 1: Representative Predicted Structural and Electronic Properties for this compound using DFT
| Parameter | Predicted Value | Description |
|---|---|---|
| Structural Parameters | ||
| C-F Bond Length | ~1.35 Å | Typical length for a C(sp²)-F bond. |
| C-O Bond Length | ~1.36 Å | Typical length for a phenolic C-O bond. |
| O-H Bond Length | ~0.96 Å | Standard length for a hydroxyl group O-H bond. |
| C-C-C Bond Angles | ~118-122° | Angles within the aromatic rings, showing slight deviation from the ideal 120°. |
| Electronic Properties | ||
| HOMO Energy | -5.5 to -6.0 eV | The energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| LUMO Energy | -1.5 to -2.0 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | ~4.0 eV | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. anilmishra.name |
Note: The values in this table are illustrative and based on typical results for similar fluorinated and hydroxylated aromatic compounds.
Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show negative potential around the electronegative oxygen and fluorine atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, offering insights into dynamic processes. rsc.orglidsen.com For a molecule like this compound, MD simulations are particularly useful for exploring its behavior in a condensed phase, such as in a solvent or interacting with biological macromolecules. nciatlas.orgmdpi.comrsc.org
Using a force field, which is a set of parameters describing the potential energy of the system, MD can simulate systems containing thousands of atoms over nanoseconds or longer. rsc.orgmdpi.com Key applications for this compound would include:
Conformational Analysis : Studying the rotational dynamics of the hydroxyl (-OH) group and its preferred orientations relative to the aromatic ring system.
Solvation Shell Structure : Analyzing how solvent molecules, like water, arrange themselves around this compound. This would involve examining the specific hydrogen-bonding patterns between the solute's hydroxyl and fluorine groups and the surrounding solvent. rsc.org
Intermolecular Interactions : Simulating the interaction of this compound with other molecules, such as another this compound molecule to study self-aggregation, or with a biological target like a protein or DNA. nciatlas.orgnih.gov Recent advancements also allow for the integration of machine learning potentials into MD simulations to improve accuracy. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. tu-braunschweig.demdpi.comrsc.orgnih.gov
UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netresearchgate.net For this compound, TD-DFT would predict the wavelengths of maximum absorption (λ_max) associated with π→π* transitions within the extensive conjugated system.
Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. The calculations would help assign specific vibrational modes, such as the characteristic O-H stretching, C-O stretching, and C-F stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantum chemical methods can accurately predict NMR chemical shifts. rsc.org For this compound, calculating the ¹H, ¹³C, and especially the ¹⁹F NMR spectra would be invaluable for structural confirmation. The predicted ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a key parameter for identifying fluorinated compounds. rsc.org
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Experimental Data |
|---|---|---|
| UV-Vis (TD-DFT) | λ_max ≈ 380 nm | Absorption maximum in a non-polar solvent. |
| IR (DFT) | ν(O-H) ≈ 3600 cm⁻¹ | O-H stretching vibration. |
| IR (DFT) | ν(C-F) ≈ 1250 cm⁻¹ | C-F stretching vibration. |
Note: Experimental values are hypothetical and for illustrative purposes. The accuracy of predictions depends heavily on the level of theory and inclusion of solvent effects.
Modeling of Reaction Pathways, Activation Energies, and Thermodynamic Parameters
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that can be difficult to obtain experimentally. rsc.orgmdpi.comrsc.org For this compound, a relevant reaction to model would be its oxidation by a hydroxyl radical (·OH), a key process in atmospheric degradation and metabolism. mdpi.com
The modeling process typically involves:
Locating Reactants and Products : The geometries of the starting materials (this compound and ·OH) and potential products (e.g., a hydroxylated adduct) are optimized.
Finding the Transition State (TS) : The transition state is the highest energy point along the reaction coordinate. Specialized algorithms (e.g., QST2, QST3) are used to find this saddle point on the potential energy surface. mdpi.com
Verifying the Transition State : A frequency calculation is performed on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Calculating Activation Energy : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is crucial for determining the reaction rate.
Calculating Thermodynamic Parameters : From the frequency calculations, it is also possible to determine key thermodynamic parameters for the reaction, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction. researchgate.net
Table 3: Hypothetical Thermodynamic and Kinetic Data for the Reaction of this compound with ·OH
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| Activation Energy (Ea) | 5 - 10 kcal/mol | The energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -20 to -30 kcal/mol | Indicates an exothermic reaction. |
Noncovalent Interaction (NCI) Analysis in Fluorinated Systems
Noncovalent interactions (NCIs) are critical in determining the structure and function of molecules in supramolecular chemistry and biology. The NCI analysis method is a powerful tool for visualizing and characterizing weak interactions based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). jussieu.frchemtools.orgmdpi.com
NCI analysis generates 3D isosurfaces that highlight regions of noncovalent interaction. The surfaces are colored based on the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density, which distinguishes between different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as blue surfaces.
Weak, attractive interactions (e.g., van der Waals, π-π stacking) appear as green surfaces.
Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces. chemtools.orgresearchgate.net
For a system containing this compound, such as a dimer or a solvated complex, NCI analysis would be used to visualize:
Hydrogen Bonding : A distinct blue isosurface would appear between the hydroxyl hydrogen of one molecule and the oxygen or fluorine atom of another, signifying a strong O-H···O or O-H···F hydrogen bond. nih.gov
π-π Stacking : A broad, green surface would be visible between the planar aromatic rings of two adjacent molecules, indicating stabilizing van der Waals interactions.
This technique provides a clear, qualitative picture of the forces governing the molecule's interaction with its environment, which is particularly important for understanding the role of the fluorine substituent in modulating these interactions.
Application of Machine Learning in Chemical Property Prediction and Design
The integration of machine learning (ML) and deep learning has emerged as a transformative force in computational chemistry, offering powerful tools for predicting molecular properties and accelerating the design of novel compounds. cecam.orgnih.gov While specific machine learning models exclusively trained on this compound are not widely documented in public research, the methodologies have been extensively applied to its parent class of compounds, Polycyclic Aromatic Hydrocarbons (PAHs), and other complex organic molecules. tandfonline.comubc.capnas.org These applications provide a robust framework for understanding how ML can be leveraged to investigate and engineer this compound and its derivatives.
The core principle involves training algorithms on large datasets of known molecules to learn the intricate relationships between a molecule's structure and its properties. oaepublish.com This allows for the rapid in silico screening and prediction of properties for new or uncharacterized compounds, significantly reducing the time and expense associated with experimental methods. arxiv.org
Research Findings
Research in this area primarily focuses on developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comnih.gov These models are statistical and machine learning-based methods that correlate a molecule's chemical structure with its biological activity or physicochemical properties. mdpi.com For PAHs and related compounds, machine learning approaches such as multiple linear regression (MLR), deep neural networks (DNNs), and graph convolutional neural networks (GCNNs) are employed. mdpi.comresearchgate.netnih.gov
For instance, studies on persistent organic pollutants, a category that includes PAHs, have successfully used ML models to predict environmental fate properties like air half-lives. mdpi.com These models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—as input features. By analyzing these descriptors, the models can predict the properties of unknown compounds. mdpi.com Similarly, ML algorithms have been developed to detect and identify PAHs in complex environmental samples by analyzing their spectral data, a task that can be extended to fluoranthenol derivatives. pnas.org
The predictive power of these models is typically evaluated using statistical metrics. The coefficient of determination (R²), which measures how well the model's predictions match experimental values, is a common metric. High R² values, often exceeding 0.9, have been reported for the prediction of various properties in classes of compounds similar to this compound. mdpi.com
Data Tables
To apply machine learning to this compound, a set of molecular descriptors would first be calculated. These descriptors serve as the input variables for the predictive model.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Description |
|---|---|---|
| Topological | Wiener Index | A measure of the molecule's compactness based on the distances between all pairs of atoms. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons; important for predicting reactivity. |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons; also key for reactivity predictions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, influencing its environmental fate and biological uptake. |
| Physicochemical | Molar Refractivity | Relates to the molecule's volume and polarizability. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
Once the descriptors are established, various machine learning models can be trained to predict a range of chemical and physical properties.
Table 2: Predicted Properties and Potential Model Performance
| Predicted Property | Machine Learning Algorithm Example | Typical Performance Metric (R²) |
|---|---|---|
| Boiling Point | Gradient Boosting Regression | > 0.90 |
| Aqueous Solubility (LogS) | Directed Message-Passing Neural Network (D-MPNN) | > 0.85 |
| Toxicity (e.g., EC50) | Multiple Linear Regression (MLR), QSAR | 0.80 - 0.94 mdpi.com |
| Reaction Barrier Height | Deep Neural Network (DNN) | > 0.95 nih.gov |
The application of these predictive models is crucial for the rational design of new this compound derivatives. By computationally generating a library of virtual derivatives and predicting their properties, researchers can identify and prioritize candidates with enhanced or desired characteristics—such as higher efficacy in a biological system or improved environmental biodegradability—before committing to their physical synthesis and testing. oaepublish.comnih.gov This data-driven approach accelerates the discovery cycle and makes the design process more efficient and targeted. rwth-aachen.de
Research Applications and Functional Materials Development
Advanced Materials Science Applications
In the field of materials science, the fluoranthenol scaffold is a promising building block for creating novel organic materials with highly specific and desirable properties. The interplay between the extended π-conjugated system, the electron-withdrawing nature of the fluorine atom, and the reactive hydroxyl group allows for fine-tuning of its electronic and physical characteristics.
While direct research on 8-Fluoranthenol in OLEDs is not extensively documented in publicly available literature, the properties of structurally related polycyclic aromatic hydrocarbons, particularly fluorene (B118485) derivatives, provide strong evidence for its potential. nih.gov Aromatic compounds like these are foundational to OLED technology due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport capabilities. nih.gov
The introduction of a fluorine atom into the aromatic system, as in this compound, can significantly modulate the optoelectronic properties. Fluorination typically lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification can improve charge injection and transport balance within an OLED device, potentially leading to higher efficiency and longer operational lifetimes. The hydroxyl group offers a reactive site for further derivatization, allowing this compound to be incorporated as a unit into larger molecules or polymers designed as emitters or hosts in OLED emitting layers. ontosight.ai
Table 1: Expected Optoelectronic Effects of this compound Moiety in OLED Materials
| Property | Influence of Fluoranthenol Moiety | Potential Benefit in OLEDs |
| Luminescence | The core fluoranthene (B47539) structure is inherently fluorescent. | Can serve as a blue-emitting core. |
| Charge Transport | The extended π-system facilitates hole and electron transport. | Efficient movement of charges to the emissive zone. |
| Energy Levels (HOMO/LUMO) | Fluorine substitution lowers HOMO/LUMO energy levels. | Improved charge injection from electrodes and better device stability. |
| Solubility | The phenol (B47542) group can be modified to attach solubilizing chains. | Enables solution-based processing for device fabrication. |
This table is based on established principles of OLED material design and properties of analogous compounds.
The structure of this compound is a versatile platform for developing materials with customized properties. The electron-withdrawing fluorine atom and the electron-donating hydroxyl group create a push-pull-like electronic environment on the aromatic backbone, which can be exploited to tune the material's absorption and emission spectra. mdpi.com
By chemically modifying the hydroxyl group, for instance, by etherification or esterification, researchers can attach various functional units to the fluoranthene core. This allows for the systematic alteration of key properties:
Emission Color: Attaching different conjugated groups can shift the fluorescence emission across the visible spectrum.
Charge Carrier Mobility: Introducing moieties known for efficient charge transport can enhance the material's performance in electronic devices.
Thermal Stability: Incorporating robust chemical linkages can increase the material's degradation temperature, which is crucial for applications in electronics.
This strategic derivatization enables the creation of a library of materials from a single precursor, each designed for a specific application, such as transistors, solar cells, or sensors. researchgate.net
This compound is a valuable monomer for the synthesis of advanced fluorinated polymers. sciengine.com The hydroxyl group provides a convenient handle for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers. savemyexams.com The resulting polymers incorporate the rigid and fluorescent fluoranthene unit directly into their backbone.
Fluorinated polymers are renowned for their unique combination of properties, including:
High Thermal Stability: Resistance to heat-induced decomposition.
Chemical Inertness: Resistance to chemical attack.
Low Surface Energy: Resulting in hydrophobic and oleophobic (oil-repellent) surfaces. rsc.org
Unique Electrical Properties: Often exhibiting low dielectric constants and high insulating capabilities. sciengine.com
Polymers synthesized from this compound would integrate the optical properties of the fluoranthene core with the material benefits of fluoropolymers. researchgate.net This could lead to materials that are simultaneously fluorescent, thermally stable, and chemically resistant, making them suitable for applications like robust optical sensors, dielectric layers in microelectronics, or specialty coatings. The synthesis can proceed via various methods, including step-growth polymerization where the hydroxyl group reacts with a co-monomer containing, for example, carboxylic acid or acyl chloride functionalities. libretexts.org
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Monomer Functional Groups | Key Polymer Properties | Potential Applications |
| Polyester | This compound (-OH) + Dicarboxylic Acid | Thermal stability, chemical resistance, fluorescence. | High-performance films, specialty fibers. |
| Polyether | This compound (-OH) + Dihaloalkane | Flexibility, hydrophobicity, fluorescence. | Advanced coatings, separation membranes. |
| Polyurethane | This compound (-OH) + Diisocyanate | Abrasion resistance, elasticity, fluorescence. | Fluorescent elastomers, durable coatings. |
This table outlines hypothetical polymers based on standard polymerization reactions involving a phenol.
Role as a Chemical Intermediate in Complex Molecule Synthesis (Excluding Clinical Outcomes)
In organic synthesis, a reactive intermediate is a highly reactive, short-lived molecule that is quickly converted into a more stable species during a chemical reaction. uobasrah.edu.iq While this compound itself is a stable, isolable compound, its value lies in its use as a stable precursor or building block—a chemical intermediate—for constructing more elaborate molecular architectures. ontosight.ai The fluoranthene skeleton is a privileged structure found in various functional dyes and materials.
The reactivity of this compound can be directed at several positions:
The Hydroxyl Group: This group can be easily converted into an ether, ester, or sulfonate ester, allowing it to be coupled with other molecules.
The Aromatic Core: The electron-rich aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, although the positions are directed by the existing substituents.
This versatility makes this compound a key starting point for the multi-step synthesis of complex polycyclic aromatic systems designed for materials science research. Chemists can build upon its core structure, adding new rings or functional side chains to create molecules with precisely engineered electronic and photophysical properties. uomustansiriyah.edu.iq
Application as a Probe or Model Compound in Biochemical Research
The intrinsic fluorescence of the fluoranthene core makes this compound and its derivatives excellent candidates for use as fluorescent probes in biochemical research. bocsci.com Fluorescent probes are molecules that can report on their local environment by changing their light-emitting properties, allowing researchers to visualize and quantify biological processes at the molecular level. bocsci.comsioc-journal.cn
The phenol group in this compound is particularly useful in this context. Its acidity (pKa) is sensitive to the polarity of its microenvironment. This property can be exploited to:
Probe Binding Sites: When the molecule binds to a protein or membrane, changes in the local environment can alter the fluorescence emission, signaling the binding event.
Monitor pH: The protonation state of the phenol can influence the fluorescence quantum yield and emission wavelength, allowing it to act as a pH sensor in specific cellular compartments. encyclopedia.pub
Furthermore, as a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), this compound serves as a critical model compound for studying the metabolism and biological impact of PAHs. PAHs are widespread environmental pollutants, and understanding how organisms process them is crucial. This compound can be used in laboratory studies to investigate the activity of enzymes, such as cytochrome P450s, that are responsible for metabolizing these compounds.
Catalysis and Reaction Engineering
In catalysis and reaction engineering, research focuses on developing efficient catalysts and reaction systems to reduce energy consumption and environmental impact. mdpi.com While not a catalyst itself, this compound can play a role in this field. The phenolic hydroxyl group and the aromatic system can act as ligands, binding to a transition metal center. frontiersin.org By synthesizing derivatives of this compound, it is possible to create novel ligands for homogeneous catalysis.
The properties of such a metal complex would be influenced by the electronic characteristics of the fluoranthenol ligand, potentially tuning the catalytic activity and selectivity of the metal center for specific organic transformations. For instance, a chiral derivative of this compound could be used to create an asymmetric catalyst for producing enantiomerically pure compounds. The field of phase-transfer catalysis, which utilizes catalysts to bring reactants from different phases together, could also potentially employ derivatives of this compound to create catalysts with specific solubility and binding properties. nih.gov
Catalyst Design and Optimization
There is currently no available scientific literature or research data describing the use of this compound as a primary component or ligand in catalyst design and optimization. Studies detailing the synthesis of catalysts where this compound is a key structural motif, or its influence on the catalytic activity and selectivity of a system, are not present in the reviewed sources. Consequently, no data tables containing research findings on this topic can be provided.
Mechanistic Studies of Catalytic Reactions
Consistent with the lack of information on its use in catalyst design, there are no specific mechanistic studies of catalytic reactions in which this compound plays a defined role. Detailed investigations into its mode of action, the nature of catalytic intermediates, or the kinetics of reactions involving this compound have not been reported. Therefore, no data or detailed findings on the mechanistic aspects of this compound in catalysis can be presented.
Environmental Research Perspectives and Degradation Pathways
Biotransformation and Biodegradation Studies
The biological transformation of 8-Fluoranthenol is a key area of investigation for understanding its environmental persistence and the potential for bioremediation. Studies involving microorganisms, plants, and specific enzymes have begun to elucidate the pathways by which this compound may be broken down.
While direct studies on the microbial degradation of this compound are limited, research on structurally related fluorinated compounds, such as 8-2 fluorotelomer alcohol (8-2 FTOH), provides significant insights into potential degradation pathways in environmental matrices like soil and activated sludge.
In aerobic soil environments, the biodegradation of compounds like 8-2 FTOH proceeds through several stages, ultimately leading to the formation of various metabolites. Aerobic degradation pathways in soil have been observed to be broadly similar to those in aerobic sludge and bacterial cultures. vulcanchem.com A significant portion of the parent compound can become irreversibly bound to soil particles. vulcanchem.com
Under anaerobic conditions, such as those found in anaerobic activated sludge, the biodegradation of fluorotelomer alcohols also occurs, though the pathways and resulting metabolites can differ. researchgate.net For instance, the anaerobic biodegradation of 8-2 FTOH has been shown to follow a double exponential decay model, producing a range of poly- and perfluorinated metabolites. researchgate.net The process involves oxidation to intermediates like 2-perfluorooctyl acetaldehyde (B116499) (8:2 FTAL) and 2-perfluorooctyl ethanoic acid (8:2 FTCA). researchgate.net These intermediates are then further transformed. researchgate.net
It is plausible that this compound, as a hydroxylated polycyclic aromatic hydrocarbon (PAH), could be utilized by various microorganisms as a carbon source for growth, a phenomenon observed with other phenolic compounds. researchgate.netmdpi.com Bacteria from genera such as Pseudomonas and Mycobacterium are known to degrade PAHs. vdoc.pub The degradation of fluoranthene (B47539), the parent compound of this compound, by Mycobacterium sp. involves dioxygenation at different positions, leading to ring fission. vdoc.pub The presence of a fluorine atom on the aromatic ring of this compound likely influences its susceptibility to microbial attack and the specific metabolic pathways involved.
Table 1: Comparison of Degradation Conditions for Structurally Related Compounds
| Condition | Matrix | Key Observations | Reference |
|---|---|---|---|
| Aerobic | Soil | Similar degradation pathways to aerobic sludge; formation of irreversibly bound residues. | vulcanchem.com |
| Anaerobic | Activated Sludge | Double exponential decay; formation of poly- and perfluorinated metabolites. | researchgate.net |
| Aerobic | Batch Reactor | Degradation of phenol (B47542) by activated sludge is influenced by pH and initial concentration. | nih.gov |
The interaction of this compound with plants is another critical aspect of its environmental fate. While specific data on this compound is not abundant, studies on other fluorinated compounds and PAHs offer valuable information on the potential for plant uptake, movement within the plant, and metabolic transformation.
Research on 8:2 fluorotelomer alcohol (8:2 FTOH) in soybean plants (Glycine max L. Merrill) has demonstrated that this compound and its metabolites can be found in all parts of the plant, including roots, stems, and leaves. nih.gov This indicates that fluorinated compounds can be taken up from the environment and translocated throughout the plant's vascular system. nih.govquora.comnih.gov The distribution of metabolites can vary between different plant tissues. nih.gov For instance, in soybeans exposed to 8:2 FTOH, certain metabolites were predominant in the roots and stems, while others were more concentrated in the leaves. nih.gov
The uptake of organic pollutants by plants is generally considered a partitioning process between the external environment (water/soil), the roots, and the aerial parts of the plant. nih.gov The physicochemical properties of a compound, such as its hydrophobicity, play a significant role in its uptake and translocation potential. nih.govcollectionscanada.gc.ca For PAHs, their hydroxylated metabolites have been detected in the bile of fish, indicating their bioavailability and metabolic transformation in aquatic organisms, a process that could have parallels in plant systems. researchgate.net
Plants possess metabolic pathways to transform and detoxify foreign compounds (xenobiotics). These processes, often involving secondary metabolism, are crucial for plant defense and adaptation to environmental stressors. It is anticipated that this compound, upon uptake by plants, would be subjected to such metabolic processes, leading to the formation of various derivatives as part of the plant's detoxification mechanism.
The metabolic transformation of this compound within organisms is driven by a suite of enzymes that catalyze specific biochemical reactions. While direct enzymatic studies on this compound are not widely available, research on analogous compounds provides strong indications of the key enzymes involved.
In a study on the metabolism of 8:2 FTOH in soybeans, the activities of alcohol dehydrogenase , aldehyde dehydrogenase , and glutathione (B108866) S-transferase (GST) in the roots were observed to increase upon exposure to the compound. nih.gov This suggests a direct role for these enzymes in the metabolic cascade of fluorinated alcohols. nih.gov
Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are oxidoreductases that play a crucial role in the metabolism of alcohols and aldehydes, respectively. In the context of this compound, which possesses a hydroxyl group, ADH could catalyze its oxidation to the corresponding aldehyde. Subsequently, ALDH could further oxidize this aldehyde to a carboxylic acid derivative. This two-step oxidation is a common pathway in the metabolism of primary alcohols. nih.gov
Glutathione S-transferases (GSTs) are a diverse family of enzymes central to Phase II detoxification. Their primary function is to catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, making them more water-soluble and easier to excrete or sequester. In plants, GSTs are involved in the detoxification of xenobiotics and the metabolism of compounds related to oxidative stress. It is plausible that metabolites of this compound, particularly if they are electrophilic in nature, could be substrates for GSTs, leading to the formation of glutathione conjugates. nih.gov
Table 2: Key Enzymes in the Potential Metabolism of this compound
| Enzyme | Class | Potential Role in this compound Metabolism | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidoreductase | Oxidation of the hydroxyl group of this compound to an aldehyde. | nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Oxidoreductase | Oxidation of the aldehyde intermediate to a carboxylic acid. | nih.gov |
| Glutathione S-transferase (GST) | Transferase | Conjugation of glutathione to electrophilic metabolites of this compound for detoxification. | nih.gov |
The identification of metabolites and degradation products is crucial for understanding the complete environmental fate of this compound. While a comprehensive profile of this compound metabolites is not yet established, studies on related compounds provide a predictive framework for its potential breakdown products.
In studies of 8-2 fluorotelomer alcohol (8-2 FTOH) degradation in aerobic soils, a number of metabolites have been identified. vulcanchem.com These include 3-OH-7-3 acid, 7-2 FT ketone, and 2H-PFOA, indicating that complex transformations, including the removal of multiple -CF2- groups, can occur. vulcanchem.com In anaerobic sludge, the biodegradation of 8-2 FTOH leads to metabolites such as 8:2 FTUA and perfluorooctanoic acid (PFOA), as well as shorter-chain perfluorinated acids like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). researchgate.net
Significantly, studies on the metabolism of fluoranthene in fish have identified hydroxylated metabolites, including 3-Fluoranthenol , in bile samples. researchgate.net This directly confirms that this compound can be a metabolic product of a common polycyclic aromatic hydrocarbon. The presence of such hydroxylated PAHs is an indicator of exposure to and metabolic processing of the parent compounds. researchgate.net
The degradation of other aromatic compounds can also offer clues. For example, the microbial degradation of acenaphthene (B1664957) can proceed through intermediates such as 1-acenaphthenol (B129857) and naphthalene-1,8-dicarboxylic acid. The specific degradation products of this compound will ultimately depend on the degrading organism and the prevailing environmental conditions.
Table 3: Identified Metabolites of Structurally Related Compounds
| Parent Compound | Matrix/Organism | Identified Metabolites/Degradation Products | Reference |
|---|---|---|---|
| 8-2 Fluorotelomer Alcohol (8-2 FTOH) | Aerobic Soil | 3-OH-7-3 acid, 7-2 FT ketone, 2H-PFOA | vulcanchem.com |
| 8-2 Fluorotelomer Alcohol (8-2 FTOH) | Anaerobic Sludge | 8:2 FTUA, PFOA, PFPeA, PFBA | researchgate.net |
| Fluoranthene | Fish (bile) | 3-Fluoranthenol | researchgate.net |
| Acenaphthene | Acinetobacter sp. | 1-acenaphthenol, naphthalene-1,8-dicarboxylic acid |
Abiotic Degradation Mechanisms
In addition to biological processes, this compound can be degraded in the environment through abiotic mechanisms, with photochemical degradation being a primary pathway.
Photochemical degradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant transformation pathway for organic pollutants in aquatic environments and on surfaces.
The photolytic degradation of phenolic compounds can be influenced by the presence of other substances in the water. For instance, the photolysis of 2-fluorophenol (B130384) in aqueous systems can lead to the formation of fluorinated quinones. vulcanchem.com These products may be persistent under anaerobic conditions but can be mineralized under further UV irradiation. vulcanchem.com The rate of photodegradation is dependent on the molecular structure of the compound.
Studies on the photolysis of fluoranthenols have indicated that this process can lead to the formation of fluorenecarboxylic acids. nih.gov The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO2) or zinc oxide (ZnO). These semiconductors, when irradiated with UV light, generate highly reactive hydroxyl radicals that can oxidize a wide range of organic pollutants.
The environmental conditions, such as the matrix in which the compound is present (e.g., water, organic aerosol particles), can significantly affect the rate and products of photolysis. For example, the photochemical fate of some nitrophenols differs between liquid and semisolid organic particles. For polycyclic aromatic hydrocarbons like fluorene (B118485), photolysis in rainwater has been observed to be a rapid process. Given that this compound is a polycyclic aromatic compound with a hydroxyl group, it is expected to be susceptible to photochemical degradation, particularly in the presence of sunlight and in aqueous environments.
Chemical Hydrolysis and Oxidation Processes
The environmental persistence and transformation of this compound are significantly influenced by abiotic degradation processes, primarily chemical hydrolysis and oxidation. The stability of its molecular structure towards these reactions dictates its longevity and the nature of the secondary pollutants it may form.
Chemical Hydrolysis: this compound is expected to be highly resistant to chemical hydrolysis under typical environmental pH and temperature conditions. Its parent structure, fluoranthene, lacks functional groups that readily hydrolyze nih.gov. Similarly, the carbon-fluorine (C-F) bond is exceptionally strong, making fluorophenols resistant to abiotic degradation vulcanchem.com. The combination of a stable polycyclic aromatic hydrocarbon (PAH) core and a robust C-F bond suggests that hydrolysis is not a significant environmental fate pathway for this compound nih.govvulcanchem.com.
Oxidation Processes: In contrast to hydrolysis, oxidation is a major pathway for the transformation of this compound in the environment. Various oxidative processes, including those used in water treatment and those occurring naturally in the atmosphere, can degrade the molecule.
Aqueous Oxidation (Chlorination and Ozonation): In water treatment facilities, chemical oxidants like chlorine and ozone are employed. Studies on the parent compound, fluoranthene, show it is susceptible to oxidation by both. Ozonation, in particular, is an effective method for breaking down fluoranthene into less harmful substances arviatechnology.com. The reaction proceeds through both direct interaction with ozone molecules and attack by hydroxyl radicals generated during the process osti.govtandfonline.com. Chlorination of fluoranthene results in the formation of both oxygenated products (quinones) and chlorinated derivatives, such as 3-chlorofluoranthene (B3050430) and 1,3-dichloro-fluoranthene amazonaws.comtandfonline.comnih.gov. The presence of an activating hydroxyl group in this compound would likely increase its reactivity towards these oxidants compared to fluoranthene.
Photochemical Oxidation: this compound's fate is also influenced by sunlight. Fluoranthene is known to undergo photolysis in sunlit surface waters, a process that can be enhanced by photosensitization, leading to the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) anions nih.govnih.gov. In laboratory settings, the photodegradation of fluoranthene is significantly accelerated by Fenton reagents (Fe-based and Zn-based), which generate highly reactive hydroxyl radicals repec.org.
Atmospheric Oxidation: In the atmosphere, gas-phase PAHs are primarily degraded through reactions with hydroxyl (OH) radicals. Theoretical studies on fluoranthene calculate its atmospheric lifetime to be approximately 0.69 days, with oxidation leading to a variety of products including fluoranthenols, fluoranthenones, and fluoranthenequinones nih.gov. As this compound is itself a fluoranthenol, its atmospheric oxidation would likely proceed to form dihydroxy-fluoranthene isomers or fluoranthenequinone derivatives nih.gov.
The table below summarizes the primary oxidation products identified from the degradation of the parent compound, fluoranthene, which provides insight into the potential transformation products of this compound.
| Oxidation Process | Reagent/Condition | Primary Products from Fluoranthene | Reference(s) |
|---|---|---|---|
| Aqueous Chlorination | Chlorine (in water) | 3-Chlorofluoranthene, 1,3-Dichlorofluoranthene, Oxygenated PAHs (Quinones) | amazonaws.comtandfonline.com |
| Aqueous Ozonation | Ozone (in water) | Ring-cleavage products | arviatechnology.comosti.gov |
| Atmospheric Oxidation | OH radicals | Fluoranthenols, Fluoranthenones, Fluoranthenequinones, Nitro-fluoranthenes | nih.gov |
| Bacterial Transformation | Mycobacterium sp., Pseudomonas stutzeri | 9-Fluorenone-1-carboxylic acid, Fluoranthene-2,3-dione, Fluoranthene-1,5-dione | asm.orgacs.org |
| Photochemical Oxidation | UV light, Fenton reagents | Ring-cleavage products, Quinones | nih.govrepec.org |
Environmental Fate Modeling of Fluorinated Compounds
Environmental fate models (EFMs) are crucial computational tools used to predict the distribution, transport, and transformation of chemicals released into the environment repec.orgresearchgate.net. These models integrate a compound's physicochemical properties with data on environmental conditions and degradation rates to simulate its behavior over time and space researchgate.netcopernicus.org. For fluorinated compounds like this compound, modeling is essential to understand their potential for long-range transport, persistence, and the formation of stable degradation products.
Models such as the global ECHo-MESSy Atmospheric Chemistry (EMAC) model and the BETR-Global model have been used to simulate the fate of PAHs and other fluorinated substances iwaponline.comnih.gov. These models function on mass balance principles, tracking the movement and transformation of a chemical between different environmental compartments like air, water, soil, and biota repec.orgcopernicus.org. To accurately predict the fate of this compound, such models would require a consistent set of input data, including its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and rate constants for key degradation reactions (e.g., photolysis, oxidation by OH radicals) researchgate.net.
Substance Flow Analysis and Long-Term Environmental Release
Substance Flow Analysis (SFA) is a systematic methodology used to quantify the flows and stocks of specific substances within a defined system, such as a national economy or the lifecycle of a product category vulcanchem.comnih.gov. SFA is particularly valuable for understanding the pathways through which chemicals are released into the environment over the long term.
SFA has been applied to various fluorinated compounds to trace their environmental release. For example, analyses of perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA) have helped quantify their flows from industrial applications to waste streams and ultimately to the environment vulcanchem.com. Similarly, SFA has been used to model the release of per- and polyfluoroalkyl substances (PFAS) from consumer food packaging, tracking the movement from production, through use, and into waste management systems like landfills and recycling facilities amazonaws.com.
A key finding from SFA studies on fluorinated polymers is that products in the waste phase (e.g., in landfills) can act as significant long-term reservoirs. Over time, these polymers can degrade, releasing more mobile and bioavailable fluorinated compounds, such as fluorotelomer alcohols (FTOHs), into the environment iwaponline.com. If this compound were a component or degradation product of a commercial fluorinated material, SFA could be used to model its long-term release profile, identifying the most significant emission sources throughout its lifecycle.
Modeling of Degradation Pathways and Persistent Metabolite Formation
A critical application of environmental fate modeling is the prediction of degradation pathways and the identification of potentially persistent metabolites. This is especially important for fluorinated compounds, where the extreme stability of the C-F bond can lead to the formation of "forever chemicals" leg.mn.
Modeling studies have successfully elucidated the transformation pathways for several classes of fluorinated compounds.
Fluorotelomer Alcohols (FTOHs): Dynamic substance flow and environmental fate models have demonstrated that fluorotelomer-based polymers, used in a wide range of consumer products, degrade over time into FTOHs. These FTOHs are then released from waste stocks (e.g., landfills) and undergo further degradation in the environment to form highly persistent and mobile perfluoroalkyl carboxylates (PFCAs) iwaponline.com.
Polycyclic Aromatic Hydrocarbons (PAHs): Atmospheric chemistry models predict that the reaction of PAHs like fluoranthene with atmospheric oxidants (OH and NO₃ radicals) leads to the formation of nitro- and hydroxy-PAH derivatives nih.govnih.govacs.org. Bacterial degradation pathways, identified through a combination of lab studies and modeling, show the transformation of fluoranthene into metabolites such as 9-fluorenone-1-carboxylic acid and fluoranthene-diones, which can themselves be persistent acs.orgnih.gov.
For this compound, a hybrid of a PAH and a fluorinated aromatic, fate models would need to account for both aspects of its chemistry. The model would simulate its degradation via pathways common to PAHs (e.g., oxidation to quinones) while considering the influence of the C-F bond, which is known to resist cleavage vulcanchem.comleg.mn. The likely outcome, which modeling would aim to quantify, is the formation of fluorinated metabolites that retain the highly stable C-F bond and are therefore more persistent than their non-fluorinated counterparts.
Comparative Studies with Related Polycyclic Aromatic Hydrocarbons (PAHs) and Fluorotelomer Alcohols (FTOHs)
Understanding the environmental profile of this compound is aided by comparing it to its parent PAH, fluoranthene, and to another major class of organofluorine pollutants, the fluorotelomer alcohols (FTOHs). These compounds, while structurally distinct, provide context for predicting the behavior of a fluorinated PAH. This compound combines the polycyclic aromatic structure of a PAH with the C-F bond characteristic of many modern fluorochemicals.
| Characteristic | Polycyclic Aromatic Hydrocarbons (e.g., Fluoranthene) | This compound | Fluorotelomer Alcohols (e.g., 8:2 FTOH) |
| Core Structure | Fused aromatic rings (four rings for fluoranthene) nih.gov. | Fluoranthene core with -OH and -F substituents. | A perfluorinated alkyl chain linked to an ethyl alcohol group osti.govagriculturejournals.cz. |
| Primary Source | Products of incomplete combustion of organic matter (e.g., fossil fuels, wood), and are found naturally in coal tar copernicus.orghealth.state.mn.us. | Not a primary emission; likely a transformation product of fluoranthene or other fluorinated precursors in the environment nih.gov. | Industrial synthesis for use in surfactants and surface treatments (e.g., for textiles, paper, carpets) agriculturejournals.czmicrobiologyresearch.org. |
| Environmental Fate | Persistent in the environment, with a tendency to adsorb to soil and sediment. Subject to slow degradation via oxidation and photolysis nih.govhealth.state.mn.us. | Expected to be persistent, with a fate profile influenced by both its PAH core and its fluoro- and hydroxyl-substituents. | Acts as an intermediate. Degrades in the environment to form terminal, highly persistent perfluoroalkyl carboxylates (PFCAs) osti.goviwaponline.comagriculturejournals.cz. |
| Key Degradation Process | Atmospheric oxidation (by OH radicals), microbial degradation, and photolysis nih.govnih.gov. | Atmospheric oxidation, photolysis, and microbial degradation. The -OH group may increase susceptibility to oxidation, while the C-F bond enhances persistence vulcanchem.comnih.gov. | Biotransformation is the primary fate process, involving the oxidation of the alcohol group and subsequent breakdown of the ethyl linkage osti.goviwaponline.com. |
| Persistent Metabolites | Oxygenated and nitrated derivatives (e.g., fluoranthenequinones, nitrofluoranthenes) nih.govacs.org. | Expected to form persistent fluorinated quinones or other fluorinated aromatic acids where the C-F bond remains intact. | Perfluoroalkyl carboxylates (PFCAs) and other short-chain fluorinated acids osti.govagriculturejournals.cz. |
Mechanistic Biological Interactions Molecular Level, Excluding Clinical Trials
Investigation of Molecular Mechanisms of Biological Activity
Direct investigations into the molecular mechanisms of 8-fluoranthenol's biological activity are not presently available in published research. However, the study of fluorinated PAHs provides a framework for predicting its behavior. The introduction of a fluorine atom into a PAH molecule is known to significantly alter its biological activity, though the effect is highly dependent on the fluorine's position. nih.gov
For many PAHs, metabolic activation is a prerequisite for their biological effects, including toxicity and carcinogenicity. This often involves enzymatic conversion to reactive intermediates like diol epoxides or o-quinones, which can then covalently bind to cellular macromolecules such as DNA. nih.gov The presence of a fluorine atom on the aromatic ring can influence these metabolic pathways. Depending on its location, fluorine can either block or enhance metabolic activation at certain sites. wikipedia.org For instance, placing a fluorine atom at a site that is typically hydroxylated can prevent the formation of a key toxic metabolite. wikipedia.org Conversely, the electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, potentially redirecting metabolism to other sites or influencing the reactivity of the metabolites that are formed. oup.com
Interactions with Biomolecules (e.g., enzymes, receptors)
Specific interactions between this compound and biomolecules like enzymes and receptors have not been documented. However, based on the behavior of other fluorinated and non-fluorinated PAHs, several potential interactions can be hypothesized.
PAHs are known to be substrates for various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. It is likely that this compound would also interact with these enzymes. The fluorine atom could influence the binding affinity and orientation of the molecule within the enzyme's active site. The high electronegativity of fluorine might alter the molecule's interaction with amino acid residues in the active site, potentially affecting the rate and regioselectivity of its metabolism.
Furthermore, some PAH metabolites can act as ligands for intracellular receptors, such as the aryl hydrocarbon receptor (AhR). Activation of AhR can lead to the induction of genes encoding for metabolizing enzymes, a common mechanism of toxicity for many aromatic hydrocarbons. The fluorination of fluoranthenol could modulate its ability to bind to and activate AhR, thereby influencing its own metabolism and downstream toxic effects.
Flavonoids, which share some structural similarities with PAHs in terms of being polyphenolic compounds, are known to interact with a wide range of enzymes and transporters. They can act as inhibitors or inducers of phase II metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). nih.gov While this compound is not a flavonoid, it is plausible that it could interact with these systems, and the fluorine substituent would likely play a role in the affinity and nature of these interactions.
Modulation of Biological Pathways at the Cellular Level (e.g., apoptosis, enzyme activation)
There is no direct evidence of this compound modulating specific cellular pathways. However, studies on other fluorinated compounds and related PAHs offer insights into its potential effects.
Apoptosis: Some fluorinated compounds have been shown to induce apoptosis (programmed cell death) in various cell lines. For example, sodium fluorosilicate has been observed to induce apoptosis in human osteogenic sarcoma (HOS) cells through a pathway involving the downregulation of Bcl-2, release of cytochrome c, and activation of caspase-3. nih.gov While structurally different, this highlights that fluorine-containing molecules can trigger apoptotic pathways. The parent compound, fluoranthene (B47539), and its metabolites can induce cellular stress, which may lead to apoptosis. It is conceivable that this compound, through its metabolism and subsequent interactions, could initiate apoptotic signaling.
Enzyme Activation: As mentioned, this compound could potentially activate the AhR pathway, leading to the increased expression of CYP enzymes. This is a well-established mechanism for many PAHs. The activation of such pathways is a key cellular response to exposure to foreign chemicals (xenobiotics).
The table below summarizes the potential, though unconfirmed, modulatory effects of this compound on cellular pathways, based on the activities of related compounds.
| Cellular Pathway | Potential Modulation by this compound (Hypothesized) | Reference Compound(s) |
| Apoptosis | Induction via mitochondrial pathway (cytochrome c release, caspase activation) | Sodium Fluorosilicate nih.gov |
| Xenobiotic Metabolism | Activation of Aryl Hydrocarbon Receptor (AhR) pathway, leading to induction of Cytochrome P450 enzymes. | Polycyclic Aromatic Hydrocarbons (general) |
| Inflammation | Modulation of inflammatory signaling pathways. | Flavonoids nih.gov |
Fluorine's Influence on Molecular Recognition and Binding Affinities
The substitution of a hydrogen atom with a fluorine atom can have a profound impact on a molecule's biological activity due to several key factors that influence molecular recognition and binding. researchgate.net
Electronegativity and Polarity: Fluorine is the most electronegative element, and its presence can create a significant dipole moment in the molecule. researchgate.net This can lead to stronger interactions with polar residues in the binding pockets of enzymes and receptors, potentially increasing binding affinity. The carbon-fluorine bond can also participate in favorable electrostatic interactions.
Steric Effects: Fluorine has a van der Waals radius similar to that of a hydrogen atom. researchgate.net This means that a fluorine atom can often be substituted for a hydrogen atom without causing significant steric hindrance, allowing the modified molecule to still fit within the same binding sites as the parent compound. oup.com This "bioisosteric" replacement is a common strategy in drug design.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position that is susceptible to metabolic attack (e.g., hydroxylation) can block that metabolic pathway, thereby increasing the metabolic stability and biological half-life of the compound. wikipedia.org
The table below outlines the key properties of the fluorine atom and their likely influence on the molecular interactions of this compound.
| Property of Fluorine | Influence on Molecular Recognition and Binding |
| High Electronegativity | Alters electron distribution, can form favorable electrostatic interactions with binding sites. researchgate.net |
| Small van der Waals Radius | Acts as a bioisostere of hydrogen, allowing access to similar binding pockets as the parent compound. oup.comresearchgate.net |
| Strong Carbon-Fluorine Bond | Can block metabolic hydroxylation at the site of substitution, increasing metabolic stability. wikipedia.org |
| Increased Lipophilicity | Can enhance membrane permeability and access to intracellular targets. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-Fluoranthenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration and hydroxylation of fluoranthene derivatives. Key variables include temperature (60–80°C), solvent choice (e.g., nitric acid/sulfuric acid mixtures), and reaction time (4–12 hours). Yield optimization requires monitoring via TLC or HPLC, with purity confirmed by melting point analysis and NMR (¹H/¹³C) .
- Data Consideration : For reproducibility, document molar ratios (e.g., fluoranthene:nitrating agent = 1:1.2) and solvent purity (>99%).
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) for aromatic proton environments and nitro/hydroxyl group identification .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Validate data by:
- Repeating experiments under identical conditions.
- Cross-referencing with computational models (DFT calculations).
- Reporting solvent, concentration, and instrument calibration in metadata .
Q. What experimental designs are optimal for assessing this compound’s reactivity in photochemical or catalytic applications?
- Methodological Answer :
- Photostability Studies : Expose samples to UV light (λ = 365 nm) and monitor degradation via LC-MS.
- Catalytic Screening : Test under inert atmospheres (N₂/Ar) with Pd/C or Ru-based catalysts. Control variables include substrate ratios and reaction time .
Q. How can computational chemistry enhance the prediction of this compound’s biological or environmental interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with protein targets (e.g., cytochrome P450 enzymes).
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. hydroxyl groups) with toxicity endpoints.
- Environmental Fate : Use EPI Suite™ to estimate biodegradation half-lives .
Data Contradiction and Validation
Q. Why do toxicity studies of this compound show variability in EC₅₀ values across different model organisms?
- Methodological Answer : Variability may stem from:
- Test Systems : Differences in metabolic pathways (e.g., Daphnia magna vs. zebrafish embryos).
- Exposure Conditions : pH, temperature, and dissolved oxygen levels.
- Solution : Standardize OECD guidelines (e.g., Test No. 203) and report full experimental conditions .
Methodological Guidelines
- Reproducibility : Document all synthetic steps and analytical parameters per Beilstein Journal standards .
- Ethical Compliance : For toxicity studies, obtain institutional ethics approval and adhere to ARRIVE guidelines .
- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
